molecular formula C26H22N4O3 B2701360 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207032-45-8

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2701360
CAS No.: 1207032-45-8
M. Wt: 438.487
InChI Key: CHAQQORETBJRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a sophisticated hybrid heterocyclic compound designed for advanced medicinal chemistry and oncology research. This molecule strategically incorporates two pharmacologically significant moieties: a quinazoline-2,4-dione core and a 1,2,4-oxadiazole ring, linked to a phenethyl group. Quinazolinone derivatives are extensively documented in scientific literature for their potent cytotoxic activities against a range of human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . These compounds are recognized as privileged structures in anticancer drug discovery . The 1,2,4-oxadiazole ring acts as a valuable bioisostere, enhancing the molecule's metabolic stability and its ability to form key hydrogen bonds with biological targets . Furthermore, 1,2,4-oxadiazole-containing compounds have demonstrated robust efficacy as inhibitors of the epidermal growth factor receptor (EGFR), a critical enzyme governing the cell cycle and a well-validated target for anticancer therapeutics . The primary research value of this compound lies in its potential as a cytotoxic agent and its utility as a chemical probe for investigating tyrosine kinase signaling pathways. Its proposed mechanism of action may involve the inhibition of key enzymes in cell proliferation pathways, such as tyrosine kinases, potentially leading to the suppression of cancer cell growth and the induction of apoptosis . Researchers can employ this compound in in vitro cytotoxicity assays, such as the MTT assay, and in enzyme inhibition studies to elucidate its precise molecular target and mechanism . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

1207032-45-8

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-2-17-8-10-19(11-9-17)23-28-24(33-29-23)20-12-13-21-22(16-20)27-26(32)30(25(21)31)15-14-18-6-4-3-5-7-18/h3-13,16H,2,14-15H2,1H3,(H,27,32)

InChI Key

CHAQQORETBJRSE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3, with a molecular weight of 404.5 g/mol. The compound features a quinazoline core substituted with an oxadiazole ring and an ethylphenyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can affect metabolic pathways critical in disease processes.
  • Receptor Modulation : It may modulate receptor signaling pathways that are involved in cell proliferation and apoptosis.

Table 1: Potential Molecular Targets of this compound

Target TypeSpecific TargetsBiological Effect
EnzymesThymidylate synthaseInhibition of DNA synthesis
Histone deacetylases (HDAC)Alteration of gene expression
ReceptorsGrowth factor receptorsModulation of cell signaling
KinasesVarious kinasesImpact on cell proliferation

Biological Activities

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant biological activities including:

  • Anticancer Activity : Studies have shown that compounds with a similar structure can inhibit cancer cell growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression .
    • Case Study : A study highlighted the efficacy of oxadiazole derivatives against various cancer cell lines. The compound demonstrated cytotoxic effects comparable to established chemotherapeutics .
  • Antimicrobial Properties : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety is believed to enhance antimicrobial effectiveness .
    • Case Study : In vitro assays revealed that certain quinazoline derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
  • Anti-inflammatory Effects : Compounds in this class have also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives. Modifications on the oxadiazole ring and phenethyl substituents have been shown to influence biological activity significantly.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cells ,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

A closely related analog, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione (), replaces the 4-ethylphenyl group with a 3-chlorophenyl substituent. Key differences include:

  • In contrast, the ethyl group is electron-donating, enhancing hydrophobicity.
  • Lipophilicity : The ethylphenyl substituent increases logP compared to the chlorophenyl analog, suggesting improved lipid solubility and oral bioavailability .
Table 1: Substituent Impact on Properties
Compound Substituent on Oxadiazole logP (Predicted) Electronic Character
Target Compound 4-Ethylphenyl ~3.8* Electron-donating
3-Chlorophenyl Analog () 3-Chlorophenyl ~3.2* Electron-withdrawing

*Predicted using fragment-based methods due to lack of experimental data.

Core Heterocycle Modifications

Compounds such as 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones () replace the oxadiazole with a thiadiazole ring and introduce a styryl group. Key distinctions include:

  • Heteroatom Effects : Thiadiazoles (S vs. O/N in oxadiazoles) exhibit different electronic profiles and hydrogen-bonding capabilities, which may influence target selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves cyclization of quinazoline-dione precursors with oxadiazole-forming reagents (e.g., hydroxylamine derivatives). Post-synthetic modifications like Suzuki coupling or nucleophilic substitution may introduce the 4-ethylphenyl group. Purity validation requires HPLC (>95% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation. Structural elucidation employs 1^1H/13^{13}C NMR and FTIR to verify functional groups (e.g., oxadiazole C=N stretches at ~1600 cm1^{-1}). X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities.

Q. Which computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Solvent effects are modeled via Polarizable Continuum Models (PCM). Software like Gaussian or ORCA optimizes geometries at the 6-31G(d,p) basis set level. Results guide predictions of nucleophilic/electrophilic sites for derivatization.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies:

  • Experimental : Acquire variable-temperature NMR to detect dynamic processes; use 2D NMR (COSY, NOESY) to confirm spatial proximities.
  • Computational : Perform molecular dynamics (MD) simulations to sample conformers, then recalculate NMR shifts via gauge-including atomic orbital (GIAO) methods .
  • Crystallography : Compare X-ray structures with DFT-optimized geometries to identify distortions (e.g., torsional angles) .

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Adapt the split-plot design from environmental toxicology studies :

  • Main plots : Vary pH/temperature to simulate natural water bodies.
  • Subplots : Test abiotic factors (UV exposure, sediment adsorption) vs. biotic factors (microbial degradation).
  • Analytics : LC-MS/MS quantifies parent compound and metabolites; Ecotoxicology assays (e.g., Daphnia magna LC50_{50}) assess ecological risks.

Q. How can synthetic yields be improved while minimizing byproduct formation in oxadiazole-quinazoline hybrid synthesis?

  • Methodological Answer :

  • Reagent Optimization : Screen catalysts (e.g., CuI for cycloadditions) and solvents (DMF vs. THF) to enhance oxadiazole ring closure.
  • Kinetic Control : Use in-situ FTIR to monitor intermediate formation; halt reactions at ~80% conversion to avoid over-functionalization.
  • Byproduct Analysis : Employ GC-MS or preparative TLC to isolate impurities; revise reaction pathways iteratively.

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Crystallization Screens : Use vapor diffusion (e.g., methanol/water mixtures) or slow evaporation with dichloromethane/hexane.
  • Additive Screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing.
  • Data Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning or disorder .

Data Contradiction & Validation Questions

Q. How should researchers validate conflicting bioactivity data across cell-based assays?

  • Methodological Answer :

  • Assay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (MTT/ATP assays).
  • Dose-Response Curves : Perform triplicate experiments with Hill slope analysis to confirm EC50_{50} consistency.
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects confounding activity readings.

Environmental & Safety Considerations

Q. What protocols ensure safe handling of this compound given its structural similarity to bioactive quinazoline derivatives?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) during synthesis .
  • Waste Management : Quench reactive intermediates (e.g., azides) with NaNO2_2/acetic acid before disposal.
  • Storage : Store in amber vials under argon at −20°C to prevent photodegradation/hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.